

Application Notes and Protocols for NDM-1 Inhibitor-7

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Compound of Interest

Compound Name: NDM-1 inhibitor-7

Cat. No.: B3728693

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These application notes provide detailed information and protocols for the use of **NDM-1 inhibitor-7** in bacterial cell culture. NDM-1 (New Delhi Metallo-beta-lactamase-1) is a critical resistance enzyme that confers broad-spectrum resistance to beta-lactam antibiotics in Gram-negative bacteria. **NDM-1 inhibitor-7** is a potent small molecule designed to counteract this resistance mechanism.

Introduction

New Delhi Metallo-beta-lactamase-1 (NDM-1) is a type of carbapenemase, an enzyme that hydrolyzes and inactivates a wide range of beta-lactam antibiotics, including the last-resort carbapenems.[1][2] The gene encoding NDM-1, blaNDM-1, is often located on mobile genetic elements, facilitating its rapid spread among different bacterial species.[3] NDM-1 confers resistance by cleaving the amide bond in the beta-lactam ring of antibiotics, rendering them ineffective.[4] **NDM-1 inhibitor-7** is a mixed-type inhibitor that has been shown to effectively restore the susceptibility of NDM-1-producing bacteria to beta-lactam antibiotics.[5]

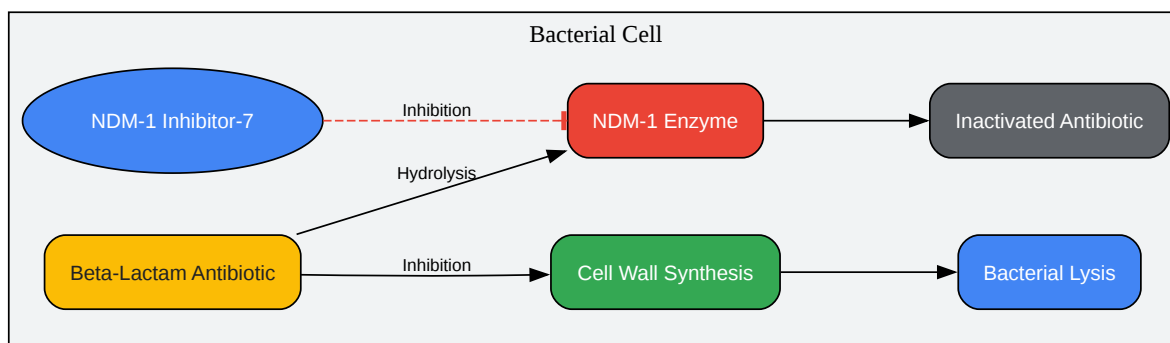
Data Presentation

Table 1: In Vitro Efficacy of NDM-1 Inhibitor-7

Parameter	Value	Bacterial Strain	Notes
IC50	1.13 ± 0.04 µM	-	Determined by a conventional UV-spectroscopic method.
Inhibition Constants	Kic: 2.17 ± 0.48 µMKiu: 2.07 ± 0.06 µM	-	Determined by isothermal titration calorimetry (ITC), indicating a mixed inhibition profile.
Minimum Inhibitory Concentration (MIC) of Imipenem	16 µg/mL	Clinical E. coli isolate expressing NDM-1	MIC of imipenem alone against the resistant strain.
MIC of Imipenem with NDM-1 Inhibitor-7 (400 µM)	1 µg/mL	Clinical E. coli isolate expressing NDM-1	Demonstrates restoration of imipenem susceptibility in the presence of the inhibitor.

Signaling Pathway and Mechanism of Action

The NDM-1 enzyme utilizes one or two zinc ions in its active site to catalyze the hydrolysis of the beta-lactam ring of antibiotics. This process effectively inactivates the antibiotic before it can reach its target, the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. **NDM-1 inhibitor-7** acts as a mixed inhibitor, meaning it can bind to both the free enzyme and the enzyme-substrate complex, thereby preventing the catalytic activity of NDM-1.



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Caption: NDM-1 signaling pathway and inhibitor action.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) to determine the MIC of an antibiotic in the presence and absence of **NDM-1 inhibitor-7**.

Materials:

- NDM-1-producing bacterial strain (e.g., clinical isolate of *E. coli*)
- Mueller-Hinton Broth (MHB)
- Antibiotic stock solution (e.g., Imipenem)
- **NDM-1 inhibitor-7** stock solution
- Sterile 96-well microtiter plates
- Spectrophotometer

Procedure:

- **Bacterial Inoculum Preparation:**
 - Inoculate a single colony of the NDM-1-producing bacteria into MHB and incubate at 37°C overnight.
 - Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
 - Further dilute the standardized suspension 1:150 in MHB to obtain a final inoculum density of approximately 5×10^5 CFU/mL.
- **Preparation of Antibiotic and Inhibitor Dilutions:**
 - Prepare serial two-fold dilutions of the antibiotic in MHB in the wells of a 96-well plate.
 - For the synergy experiment, prepare identical serial dilutions of the antibiotic in MHB containing a fixed concentration of **NDM-1 inhibitor-7** (e.g., 400 μ M).
 - Include a growth control well (MHB and bacteria only) and a sterility control well (MHB only).
 - Include a control to test for any intrinsic antimicrobial activity of the inhibitor at the tested concentration.
- **Inoculation and Incubation:**
 - Add 50 μ L of the final bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 μ L.
 - Cover the plate and incubate at 37°C for 16-20 hours.
- **MIC Determination:**
 - The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Protocol 2: NDM-1 Enzyme Kinetics Assay

This protocol is used to determine the kinetic parameters of NDM-1 inhibition.

Materials:

- Purified NDM-1 enzyme
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 μ M ZnSO₄)
- Substrate stock solution (e.g., Nitrocefin or a carbapenem like Imipenem)
- **NDM-1 inhibitor-7** stock solution
- UV-Vis spectrophotometer or plate reader

Procedure:

- Enzyme and Inhibitor Pre-incubation:
 - In a suitable reaction vessel (e.g., a cuvette or microplate well), add the assay buffer.
 - Add varying concentrations of **NDM-1 inhibitor-7**.
 - Add a fixed concentration of purified NDM-1 enzyme.
 - Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).
- Reaction Initiation and Measurement:
 - Initiate the reaction by adding the substrate (e.g., Nitrocefin).
 - Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 486 nm for Nitrocefin hydrolysis) over time.
- Data Analysis:

- Calculate the initial reaction velocities (V_0) from the linear portion of the absorbance vs. time plots.
- Plot the reaction rates against the substrate concentration for each inhibitor concentration.
- Determine the mode of inhibition and calculate the inhibition constants (K_i , K_{ic} , K_{iu}) by fitting the data to the appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive, non-competitive, or mixed-type inhibition equations).

Protocol 3: Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic effect of an antibiotic in combination with **NDM-1 inhibitor-7** over time.

Materials:

- NDM-1-producing bacterial strain
- Mueller-Hinton Broth (MHB)
- Antibiotic stock solution
- **NDM-1 inhibitor-7** stock solution
- Sterile culture tubes or flasks
- Sterile saline or PBS for dilutions
- Agar plates for colony counting

Procedure:

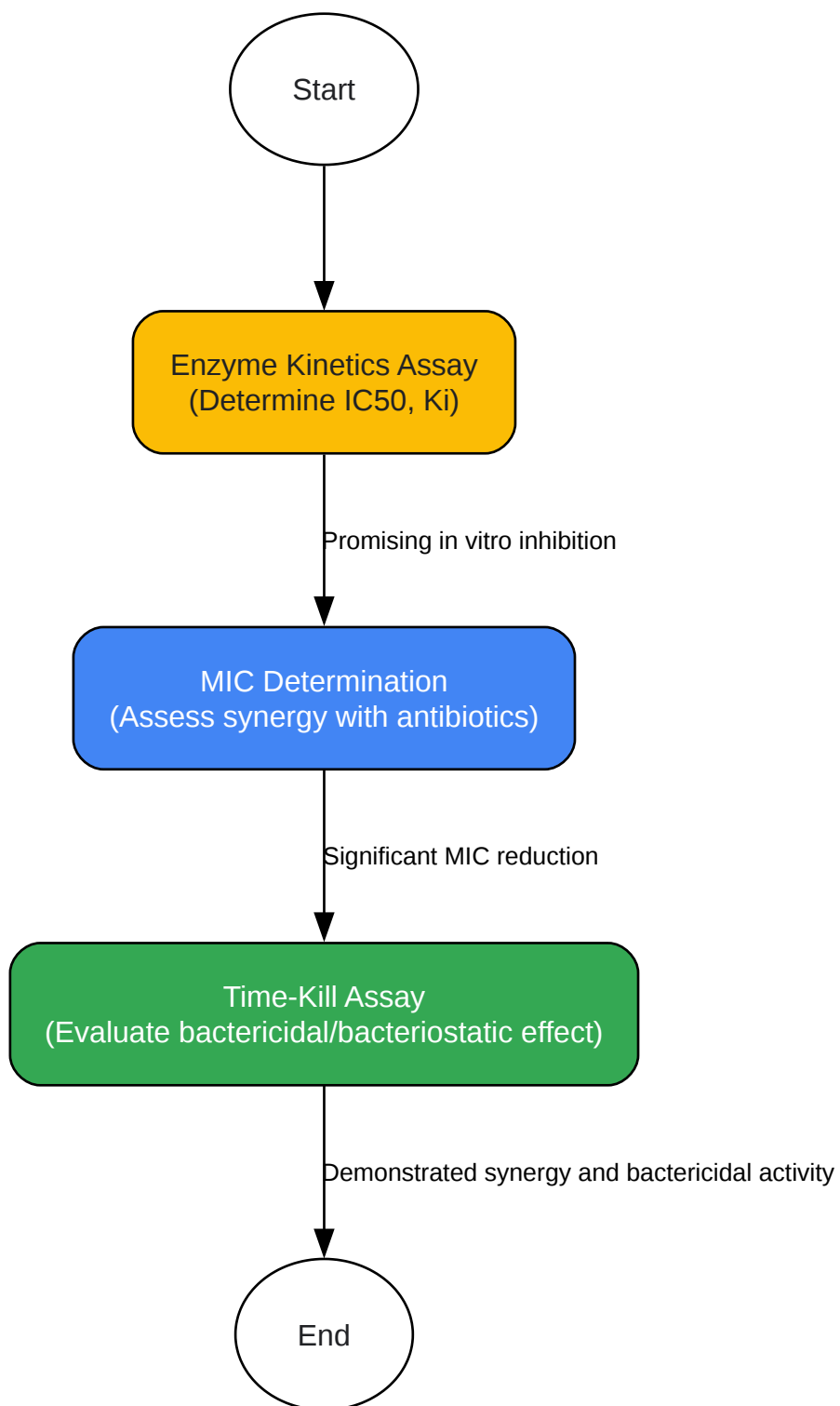
- Inoculum Preparation:
 - Prepare a bacterial inoculum as described in Protocol 1, adjusting the final concentration to approximately 5×10^5 CFU/mL in MHB.
- Assay Setup:

- Prepare culture tubes with the following conditions:
 - Growth control (bacteria only)
 - Antibiotic alone (at a clinically relevant concentration, e.g., 1x or 4x MIC)
 - **NDM-1 inhibitor-7** alone (at the concentration used for synergy testing)
 - Antibiotic + **NDM-1 inhibitor-7**
- Incubation and Sampling:
 - Incubate the tubes at 37°C with shaking.
 - At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
- Viable Cell Counting:
 - Perform serial ten-fold dilutions of the collected aliquots in sterile saline or PBS.
 - Plate a known volume of each dilution onto agar plates.
 - Incubate the plates at 37°C for 18-24 hours.
 - Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point and condition.
- Data Analysis:
 - Plot the log₁₀ CFU/mL versus time for each condition.
 - A synergistic effect is typically defined as a ≥ 2 -log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours. A bactericidal effect is defined as a ≥ 3 -log₁₀ decrease in CFU/mL from the initial inoculum.

Experimental Workflow and Logic

The evaluation of **NDM-1 inhibitor-7** follows a logical progression from in vitro enzyme inhibition to cell-based assays, culminating in the assessment of its ability to restore antibiotic

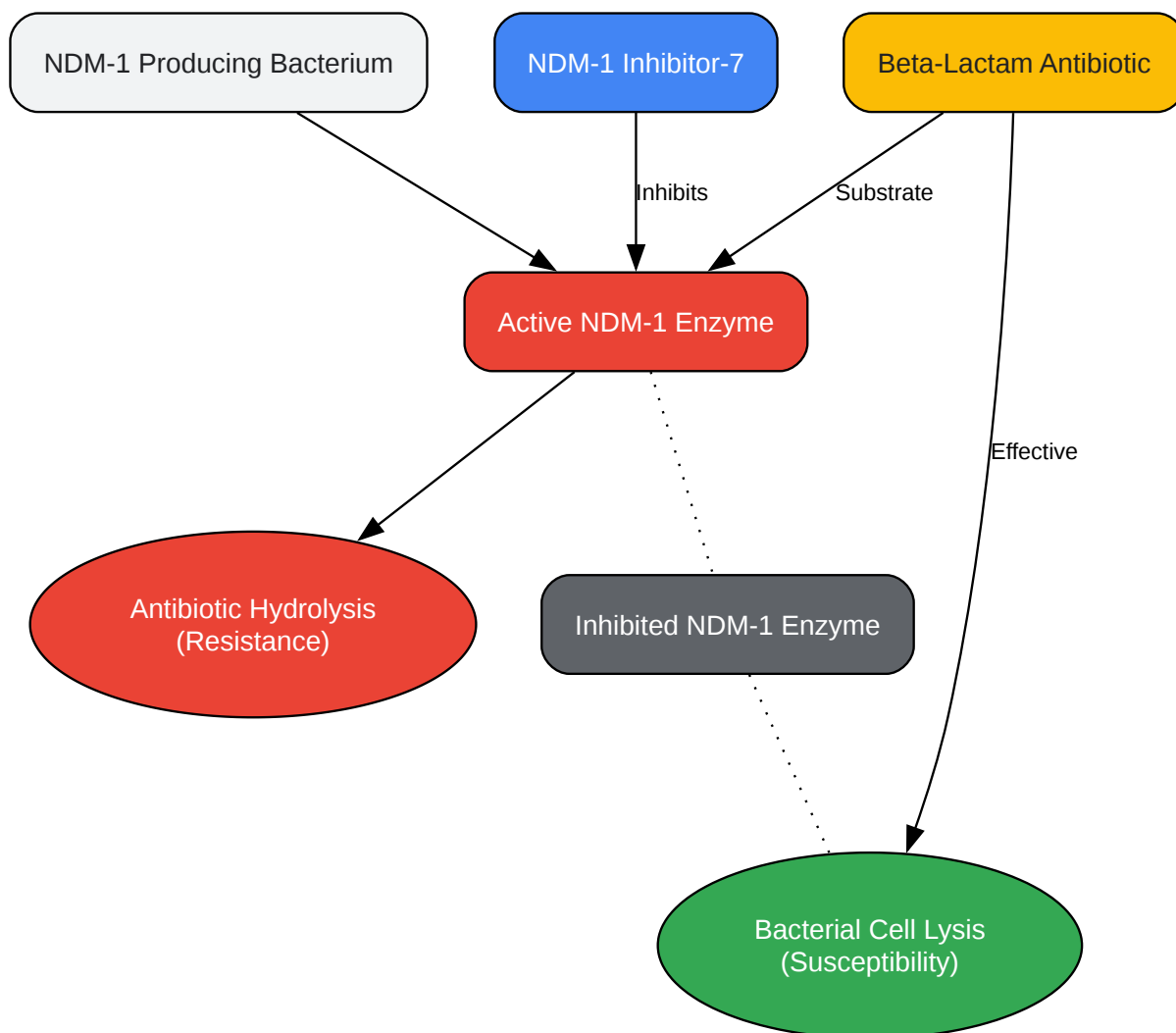
efficacy.



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Caption: Experimental workflow for evaluating **NDM-1 inhibitor-7**.

The core logic of using **NDM-1 inhibitor-7** is to block the protective effect of the NDM-1 enzyme, thereby allowing the beta-lactam antibiotic to reach its target and exert its antibacterial activity.



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Caption: Logical relationship of **NDM-1 inhibitor-7** action.

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